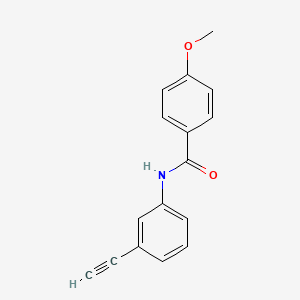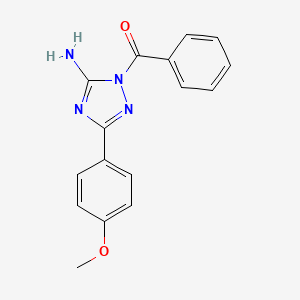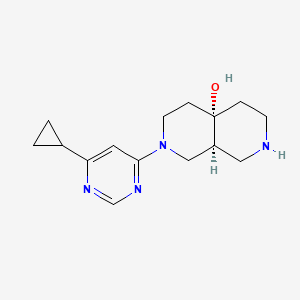![molecular formula C8H15N5O B5690931 4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
4-[3-(1H-tetrazol-1-yl)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1H-tetrazol-1-yl)propyl]morpholine, also known as T-006, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit diverse biological activities. In
Scientific Research Applications
4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the primary applications of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is in the field of cancer research. Studies have shown that 4-[3-(1H-tetrazol-1-yl)propyl]morpholine can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 4-[3-(1H-tetrazol-1-yl)propyl]morpholine inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine may induce apoptosis and inhibit the growth of cancer cells. Additionally, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
Studies have shown that 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has a range of biochemical and physiological effects. In cancer cells, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to induce apoptosis and cell cycle arrest, as well as inhibit the activity of CK2. Additionally, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases. In animal studies, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is that it exhibits a range of biological activities, making it a versatile compound for scientific research. Additionally, the synthesis method for 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is relatively simple and has been optimized to produce high yields of the compound. However, one limitation of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its effects. Additionally, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 4-[3-(1H-tetrazol-1-yl)propyl]morpholine. One area of interest is in the development of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine as a potential cancer therapy. Studies have shown that 4-[3-(1H-tetrazol-1-yl)propyl]morpholine can inhibit the growth and proliferation of cancer cells, but more research is needed to determine its safety and efficacy in humans. Additionally, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine could be further studied for its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, more research is needed to fully understand the mechanism of action of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine, which could lead to the development of more effective therapies based on this compound.
In conclusion, 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is a promising compound for scientific research due to its diverse biological activities. The synthesis method for 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is relatively simple, and studies have shown that it has potential applications in cancer research and the treatment of inflammatory diseases. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine involves the reaction of 1-(2-bromoethyl)-4-morpholine with sodium azide in the presence of copper(I) iodide as a catalyst. This reaction results in the formation of the tetrazole ring, which is an important structural feature of this compound. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
properties
IUPAC Name |
4-[3-(tetrazol-1-yl)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1(3-13-8-9-10-11-13)2-12-4-6-14-7-5-12/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBDSICZANJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5205075 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)


![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)